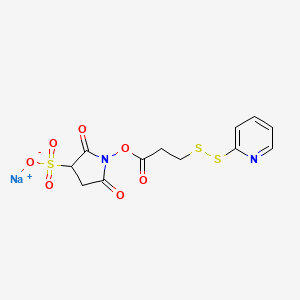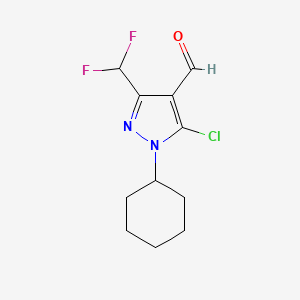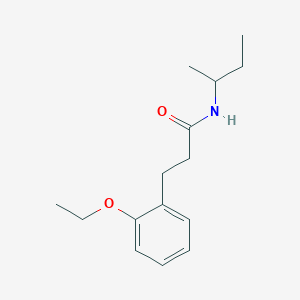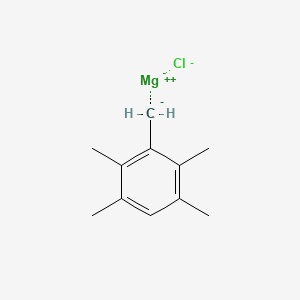![molecular formula C44H32N8Zn B14889111 [Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(p-aminophenyl)porphyrinato(2-)zinc: is a coordination compound where a zinc ion is coordinated to a porphyrin ring substituted with four p-aminophenyl groups Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(p-aminophenyl)porphyrinato(2-)zinc typically involves the reaction of zinc salts with Tetrakis(p-aminophenyl)porphyrin. One common method is to dissolve Tetrakis(p-aminophenyl)porphyrin in a solvent such as dimethylformamide (DMF) and then add a zinc salt like zinc acetate. The mixture is stirred at elevated temperatures to facilitate the coordination of the zinc ion to the porphyrin ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tetrakis(p-aminophenyl)porphyrinato(2-)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc.
Reduction: It can be reduced under specific conditions to yield reduced forms of the porphyrin ring.
Substitution: The p-aminophenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc(III) porphyrin complexes, while substitution reactions can introduce various functional groups onto the p-aminophenyl rings .
Scientific Research Applications
Chemistry: In chemistry, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and reduction with high efficiency.
Biology: The compound is studied for its potential use in biological systems, particularly in mimicking the function of natural porphyrins. It has applications in studying enzyme mechanisms and developing new biomimetic catalysts.
Medicine: In medicine, Tetrakis(p-aminophenyl)porphyrinato(2-)zinc is explored for its potential in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for treating certain types of cancer .
Industry: Industrially, the compound is used in the development of new materials, such as sensors and photovoltaic devices.
Mechanism of Action
The mechanism by which Tetrakis(p-aminophenyl)porphyrinato(2-)zinc exerts its effects involves the interaction of the zinc ion with various molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The porphyrin ring’s electronic structure plays a crucial role in this process, facilitating efficient energy transfer .
Comparison with Similar Compounds
- Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc
- Tetrakis(p-carboxyphenyl)porphyrinato(2-)zinc
- Tetrakis(p-methoxyphenyl)porphyrinato(2-)zinc
Comparison: Compared to Tetrakis(p-sulfonatophenyl)porphyrinato(2-)zinc, it has different solubility and electronic properties, making it more suitable for specific applications such as catalysis and photodynamic therapy .
Properties
Molecular Formula |
C44H32N8Zn |
|---|---|
Molecular Weight |
738.2 g/mol |
IUPAC Name |
zinc;4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Zn/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChI Key |
AFNZOXRYHKSQEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


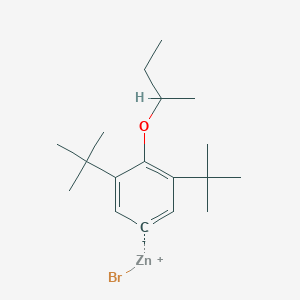
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
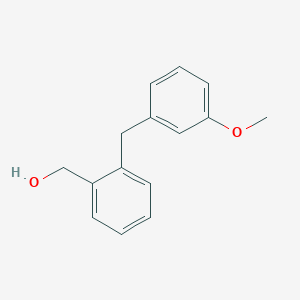
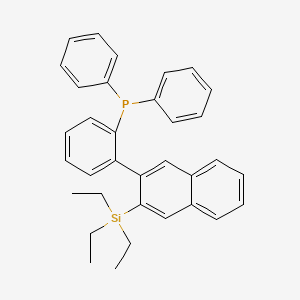

![N-methoxy-N-methyl-2-(5,8-dioxaspiro[3.4]octan-2-yl)acetamide](/img/structure/B14889063.png)

